molecular formula C8H8O3 B562011 3-Hydroxy-2-methyl-d3-benzoic Acid CAS No. 1020719-51-0

3-Hydroxy-2-methyl-d3-benzoic Acid

Cat. No.: B562011
CAS No.: 1020719-51-0
M. Wt: 155.167
InChI Key: RIERSGULWXEJKL-FIBGUPNXSA-N
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Description

3-Hydroxy-2-methyl-d3-benzoic Acid is a deuterium-labeled compound with the molecular formula C8H5D3O3 and a molecular weight of 155.17 g/mol . This compound is a derivative of 3-Hydroxy-2-methylbenzoic acid, where the methyl group is replaced with a trideuteriomethyl group. It is primarily used in scientific research as a stable isotope-labeled standard.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-d3-benzoic Acid typically involves the deuteration of 3-Hydroxy-2-methylbenzoic acid. One common method includes the use of deuterated reagents in the presence of a catalyst. For instance, the methyl group in 3-Hydroxy-2-methylbenzoic acid can be replaced with a trideuteriomethyl group using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-d3-benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: 3-Carboxy-2-methylbenzoic acid.

    Reduction: 3-Hydroxy-2-methylbenzyl alcohol.

    Substitution: 3-Halo-2-methylbenzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-d3-benzoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-methylbenzoic acid
  • 3-Hydroxy-4-methylbenzoic acid
  • 3-Hydroxy-5-methylbenzoic acid
  • 3-Hydroxy-2,4-dimethylbenzoic acid

Uniqueness

3-Hydroxy-2-methyl-d3-benzoic Acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool for researchers in various scientific fields .

Properties

IUPAC Name

3-hydroxy-2-(trideuteriomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIERSGULWXEJKL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662016
Record name 3-Hydroxy-2-(~2~H_3_)methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-51-0
Record name 3-Hydroxy-2-(~2~H_3_)methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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